molecular formula C18H19FN2O4S B6542729 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060321-90-5

4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542729
CAS No.: 1060321-90-5
M. Wt: 378.4 g/mol
InChI Key: NATMEWZYDZCWCW-UHFFFAOYSA-N
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Description

4-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring linked to a sulfonamide group. The molecule features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via a ketone-containing ethyl chain to the para position of the phenyl group (Fig. 1).

Properties

IUPAC Name

4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-3-7-17(8-4-15)26(23,24)20-16-5-1-14(2-6-16)13-18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATMEWZYDZCWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions to form an intermediate.

    Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the treatment of various conditions.

    Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor sites.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Fluorophenyl group : Enhances metabolic stability and lipophilicity.
  • Morpholin-2-oxoethyl side chain : Introduces conformational flexibility and modulates solubility.

Comparison with Similar Compounds

Sulfonamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and bioactivity.

Structural Analogues with Sulfonamide Cores

4-Fluoro-N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)benzene-1-sulfonamide

  • Structure : Replaces the morpholine-2-oxoethyl group with a thiazolo[3,2-a]pyrimidine ring.
  • Properties : Higher molecular weight (414.46 g/mol vs. 392.41 g/mol for the target compound) due to the fused heterocycle. The thiazolo-pyrimidine system may enhance π-π stacking interactions but reduce aqueous solubility .

4-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

  • Structure : Incorporates a pyridazine ring linked to morpholine.
  • Properties: Molecular weight 414.46 g/mol.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structure : Substitutes the morpholine group with a methyl-oxazole ring.
  • Properties : Lower molecular weight (362.39 g/mol) and reduced steric hindrance, which may favor membrane permeability but decrease selectivity .

Fluorinated Analogues

Fluorine substitution is a common strategy to modulate bioavailability. Examples include:

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Contains a chromen-4-one scaffold with dual fluorine atoms.
  • Properties: Melting point 175–178°C; molecular weight 589.1 g/mol.

N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

  • Structure: Features a pyrimidine-amino group and ortho-fluorophenyl substitution.
  • Properties : The ortho-fluoro configuration may alter electronic effects compared to the target’s para-fluoro group, influencing binding kinetics .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 392.41 Morpholine-2-oxoethyl, 4-fluorophenyl Moderate solubility, flexible side chain
Thiazolo-pyrimidine derivative () 414.46 Thiazolo[3,2-a]pyrimidine High π-stacking potential, low solubility
Pyridazine-morpholine derivative () 414.46 Pyridazine, morpholine Enhanced hydrogen-bonding capacity
Chromen-4-one derivative () 589.10 Chromen-4-one, dual fluorine High rigidity, moderate melting point

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